molecular formula C11H13NO2 B3123077 1-(3-Methoxyphenyl)pyrrolidin-2-one CAS No. 30425-46-8

1-(3-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3123077
CAS No.: 30425-46-8
M. Wt: 191.23 g/mol
InChI Key: AKODNVGCZKBUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core substituted with a 3-methoxyphenyl group at the 1-position. This structural motif confers unique electronic and steric properties due to the electron-donating methoxy group and the planar aromatic ring. The compound has been characterized spectroscopically, with ¹H NMR (CDCl₃, 400 MHz) showing distinct signals for the methoxy group (δ 3.835 ppm) and aromatic protons (δ 6.7–7.5 ppm), while ¹³C NMR (CDCl₃, 100 MHz) confirms the lactam carbonyl at δ 169.07 ppm and the methoxy carbon at δ 55.51 ppm . These spectral features are critical for verifying synthetic purity and structural integrity.

Properties

IUPAC Name

1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-5-2-4-9(8-10)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKODNVGCZKBUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293022
Record name 1-(3-Methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30425-46-8
Record name 1-(3-Methoxyphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30425-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically includes the formation of an intermediate, such as pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the oxidation of pyrrolidine derivatives, which can be achieved using specific oxidants and additives to selectively obtain the desired product .

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile synthon for the synthesis of various bioactive compounds. Its unique structure allows for the development of novel compounds with potential therapeutic applications.

In biology and medicine, this compound is used in the study of biological pathways and mechanisms. It has been investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties . Additionally, the compound is used in the development of new drugs and therapeutic agents.

In industry, this compound is utilized in the synthesis of fine chemicals, dyes, and pigments. Its reactivity and functional properties make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and signaling pathways .

The molecular targets and pathways involved in the compound’s mechanism of action are diverse and depend on the specific biological context. Research has shown that this compound can influence various cellular functions, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Antimicrobial Activity

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives ():
    Substitution with a hydroxyl and chlorine group at the phenyl ring results in 1.35–1.5× higher antioxidant activity than ascorbic acid in DPPH assays. The methoxy group in 1-(3-methoxyphenyl)pyrrolidin-2-one lacks the pro-oxidant hydrogen-donating capacity of hydroxyl groups, likely reducing antioxidant efficacy.

Alpha-Adrenolytic and Antiarrhythmic Activity

  • 1-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one (): Arylpiperazine-substituted derivatives exhibit high affinity for α₁-adrenoceptors (pKᵢ = 7.13) and prophylactic antiarrhythmic activity (ED₅₀ = 1.0 mg/kg). The methoxyphenyl analog lacks the piperazine moiety critical for receptor binding, suggesting lower adrenolytic activity.

Physicochemical and Pharmacokinetic Properties

Solubility and Metabolic Stability

  • 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives ():
    Pyridinyl substitution confers moderate aqueous solubility but increases susceptibility to oxidative metabolism in liver microsomes. The methoxyphenyl group in this compound likely improves metabolic stability due to reduced electron density compared to pyridine.

Lipophilicity

    Biological Activity

    1-(3-Methoxyphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and its implications in various therapeutic contexts.

    Chemical Structure and Properties

    This compound is a derivative of pyrrolidinone, characterized by a five-membered lactam structure. Its molecular formula is C11H13NO2, and it features a methoxy group attached to the aromatic phenyl ring. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

    Target Proteins

    The compound exhibits nanomolar activity against casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε), which are serine/threonine kinases involved in numerous cellular processes, including cell cycle regulation and signal transduction pathways. The binding affinity and selectivity towards these kinases suggest that this compound may modulate pathways critical for cancer progression and other diseases.

    Biochemical Pathways

    The modulation of CK1 activity by this compound can influence several downstream signaling pathways, potentially leading to antitumor effects. Related compounds have demonstrated similar activities, indicating that the pyrrolidine ring structure is conducive to interactions with these kinases.

    Antitumor Activity

    Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrolidinones have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models . The specific mechanisms may involve the inhibition of CK1-mediated pathways that are often dysregulated in cancer.

    Anti-inflammatory Properties

    In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may downregulate pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

    Research Findings and Case Studies

    Study Findings Reference
    In vitro studies on CK1 inhibitionDemonstrated nanomolar IC50 values against CK1γ and CK1ε
    Antitumor efficacy in animal modelsSignificant reduction in tumor size; induction of apoptosis
    Anti-inflammatory assaysDecreased levels of TNF-α and IL-6 in treated cells
    Antimicrobial testingEffective against Gram-positive bacteria with low MIC values

    Dosage Effects and Toxicology

    While the specific dosage effects of this compound have not been extensively studied, related compounds have shown promising results in reducing body weight and improving metabolic profiles in obesity models. Toxicological assessments indicate favorable safety profiles with low toxicity levels observed in preliminary studies .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(3-Methoxyphenyl)pyrrolidin-2-one
    Reactant of Route 2
    Reactant of Route 2
    1-(3-Methoxyphenyl)pyrrolidin-2-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.